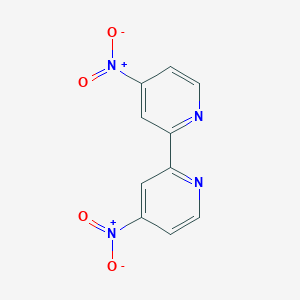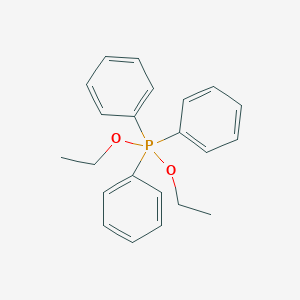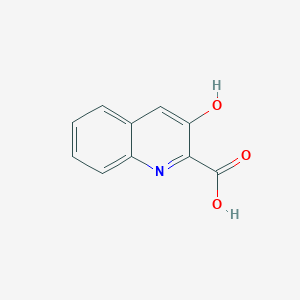
7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osteo D, también conocido como Colecalciferol, es una forma de Vitamina D3. Es esencial para el crecimiento y desarrollo óseo normal, y ayuda a mantener la densidad ósea. La vitamina D3 es necesaria para la utilización de calcio y fósforo en el cuerpo. Actúa como una hormona y aumenta la reabsorción de calcio y fósforo por los riñones, lo que a su vez aumenta el recambio óseo .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Colecalciferol se sintetiza a partir de 7-dehidrocolesterol, que se encuentra en la piel. Cuando la piel se expone a la radiación ultravioleta B (UVB) de la luz solar, el 7-dehidrocolesterol se convierte en pre-vitamina D3, que luego se convierte en Colecalciferol a través de un proceso de isomerización inducido por calor .
Métodos de Producción Industrial: Industrialmente, el Colecalciferol se produce irradiando 7-dehidrocolesterol con luz UVB. Este proceso es seguido por pasos de purificación para aislar el Colecalciferol. El compuesto se formula luego en varias formas de dosificación, como cápsulas, tabletas y soluciones inyectables .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Colecalciferol sufre varios tipos de reacciones químicas, incluyendo la hidroxilación y la isomerización.
Reactivos y Condiciones Comunes:
Hidroxilación: Esta reacción ocurre en el hígado y los riñones, donde el Colecalciferol se hidroxila para formar 25-hidroxicolecalciferol y luego 1,25-dihidroxicolecalciferol, la forma activa de la vitamina D3.
Isomerización: Esta reacción ocurre durante la síntesis de Colecalciferol a partir de 7-dehidrocolesterol bajo luz UVB.
Productos Principales:
25-Hidroxicolecalciferol: Formado en el hígado.
1,25-Dihidroxicolecalciferol: Formado en los riñones y es la forma biológicamente activa de la vitamina D3.
Aplicaciones Científicas De Investigación
El Colecalciferol tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El Colecalciferol ejerce sus efectos uniéndose al receptor de vitamina D (VDR), que se distribuye ampliamente en muchos tejidos del cuerpo. El VDR, una vez activado por el Colecalciferol, regula la transcripción de genes diana implicados en el metabolismo del calcio y el fosfato, la mineralización ósea y la remodelación ósea. Esta regulación es crucial para mantener la homeostasis ósea y la salud esquelética general .
Compuestos Similares:
Ergocalciferol (Vitamina D2): Otra forma de vitamina D, derivada de fuentes vegetales y hongos.
Calcitriol: La forma activa de la vitamina D3, utilizada en el tratamiento de la hipocalcemia y los trastornos óseos.
Alfacalcidol: Un análogo sintético de la vitamina D, utilizado en el manejo de la osteoporosis y la osteodístrofia renal.
Singularidad del Colecalciferol: El Colecalciferol es único por su alta eficacia en elevar y mantener los niveles de 25-hidroxivitamina D en suero en comparación con el Ergocalciferol. También es más eficaz en mantener la salud ósea y prevenir fracturas .
Comparación Con Compuestos Similares
Ergocalciferol (Vitamin D2): Another form of Vitamin D, derived from plant sources and fungi.
Calcitriol: The active form of Vitamin D3, used in the treatment of hypocalcemia and bone disorders.
Alfacalcidol: A synthetic analog of Vitamin D, used in the management of osteoporosis and renal osteodystrophy.
Uniqueness of Cholecalciferol: Cholecalciferol is unique in its high efficacy in raising and maintaining serum 25-hydroxyvitamin D levels compared to Ergocalciferol. It is also more effective in maintaining bone health and preventing fractures .
Propiedades
Número CAS |
19500-64-2 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
7-methoxy-2,3,4,4a,5,6-hexahydroquinoline |
InChI |
InChI=1S/C10H15NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h7-8H,2-6H2,1H3 |
Clave InChI |
HGHRDNNQNNSXBR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NCCCC2CC1 |
SMILES canónico |
COC1=CC2=NCCCC2CC1 |
Sinónimos |
2,3,4,4a,5,6-Hexahydro-7-methoxyquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


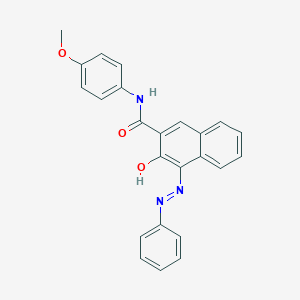



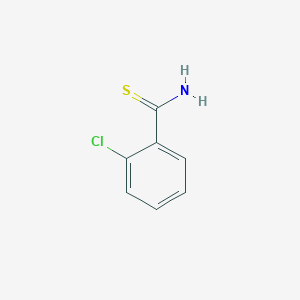
![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
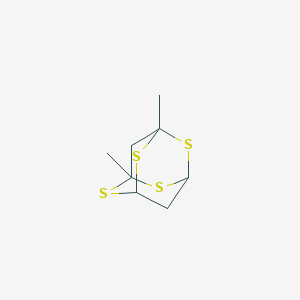
![5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)
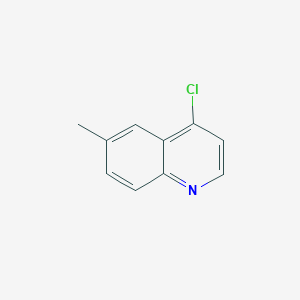
![11-methylbenzo[c]acridine-7-carbaldehyde](/img/structure/B97878.png)

